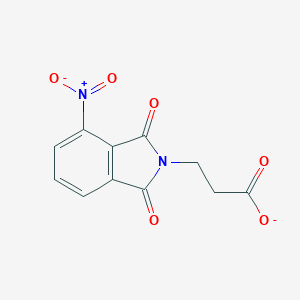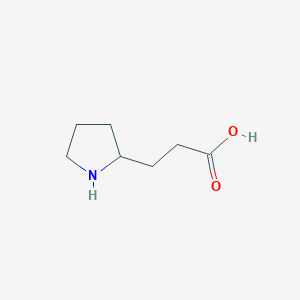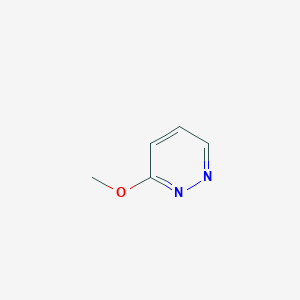
Methyl 3-amino-2-methylbenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Methyl 3-amino-2-methylbenzoate involves various chemical reactions, including esterification, nitrification, and reduction processes. For instance, the synthesis of Methyl 2-amino-5-fluorobenzoate, which shares a similar structure, was achieved through nitrification of 3-fluorobenzoic acid, followed by esterification with methanol and subsequent reduction, yielding an 81% product yield . Similarly, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester was performed using a simple Fischer esterification reaction, indicating that esterification is a common method for synthesizing such compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 3-amino-2-methylbenzoate has been extensively studied using various techniques. For example, the structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory (DFT), revealing detailed vibrational assignments and electronic properties . The crystal and molecular structure of 2-amino-3-methylbenzoic acid was determined using three-dimensional least-squares techniques, showing that the molecule is approximately planar .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through different studies. For instance, the reactivity of a phthalide derivative was investigated using theoretical calculations, which included molecular electrostatic potential (MEP) surface mapping and potential energy surface (PES) scanning . These studies provide insights into the reactivity patterns that could be expected for Methyl 3-amino-2-methylbenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Methyl 3-amino-2-methylbenzoate have been characterized through various analyses. The vibrational study of Methyl 2-amino 5-bromobenzoate provided insights into its molecular dynamics and NLO activity . The optical properties of 2-amino-3-methylpyridinium-3,5-dinitrobenzoate were investigated, revealing a large optical transparency window, which could suggest similar properties for Methyl 3-amino-2-methylbenzoate .
Case Studies
Case studies involving the use of related compounds in biological systems or materials science can provide additional context. For example, 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles were evaluated as antimitotic agents and tubulin inhibitors, demonstrating the potential biological applications of these compounds . The antioxidant activity and DNA binding affinity of a novel phthalide derivative were also studied, indicating the diverse functional capabilities of these molecules .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
- Structure Determination: The crystal and molecular structure of related compounds, such as 2-amino-3-methylbenzoic acid, have been extensively studied. These structures are analyzed using techniques like three-dimensional least-squares techniques, revealing details about molecular and crystallographic properties (Brown & Marsh, 1963).
Synthesis and Characterization
- Synthesis Processes: There's significant research on the synthesis and characterization of compounds involving methyl 3-amino-2-methylbenzoate and its derivatives. For instance, studies include the synthesis of chloranthraniliprole using related compounds (Zheng Jian-hong, 2012).
Solubility and Solvent Effects
- Solubility Research: The solubility of compounds like 2-amino-3-methylbenzoic acid in various solvents has been explored. This research is crucial for understanding the purification processes of these compounds (A. Zhu et al., 2019).
Application in Sensor Technology
- Chemosensor Development: Research includes the development of chemosensors using derivatives of methyl 3-amino-2-methylbenzoate. These sensors show high selectivity and sensitivity for certain metal ions and are used in applications like bio-imaging (Xingpei Ye et al., 2014).
Polymers and Material Science
- Polymer Synthesis: Studies involve the synthesis of water-soluble poly(m-benzamide)s using derivatives of 3-aminobenzoic acid. These polymers show properties like thermosensitivity in aqueous solutions, which are significant in material science (Ryuji Sugi et al., 2006).
Supramolecular Chemistry
- Crystal Structure Studies: Research also delves into supramolecular association and crystal structures involving compounds similar to methyl 3-amino-2-methylbenzoate. This includes the study of organic acid-base salts and their crystal structures (K. Thanigaimani et al., 2015).
Corrosion Inhibition
- Corrosion Protection: Certain derivatives of methyl 3-amino-2-methylbenzoate have been explored for their potential in corrosion inhibition, particularly in steel protection in various media. This is a crucial area in industrial applications (G. Gece & S. Bilgiç, 2009).
Safety And Hazards
Methyl 3-amino-2-methylbenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 3-amino-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQFAUFPWXUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396614 | |
| Record name | Methyl 3-amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-methylbenzoate | |
CAS RN |
18583-89-6 | |
| Record name | Methyl 3-amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-methylbenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)




![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)


